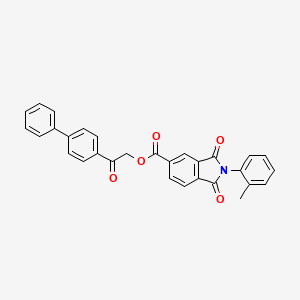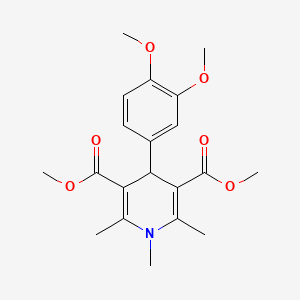![molecular formula C18H20N2O3 B5208423 N-[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]-N-methylacetamide](/img/structure/B5208423.png)
N-[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]-N-methylacetamide, commonly known as DMNQ, is a quinone compound that has been widely studied for its potential use in scientific research. DMNQ is a synthetic compound that is structurally similar to coenzyme Q, an important component of the electron transport chain in mitochondria. In
Applications De Recherche Scientifique
DMNQ has been studied for its potential use as a redox-active compound in biological systems. It has been shown to induce oxidative stress in cells and tissues, which can be used to study the effects of oxidative stress on cellular processes. DMNQ has also been used as a model compound for studying the redox chemistry of coenzyme Q and other quinone compounds. Additionally, DMNQ has been studied for its potential use as an electron acceptor in dye-sensitized solar cells.
Mécanisme D'action
DMNQ acts as a redox-active compound by accepting electrons from other molecules and donating them to oxygen, producing superoxide radicals. This process can lead to the production of reactive oxygen species (ROS) and oxidative stress in cells and tissues. DMNQ can also undergo one-electron reduction to form a semiquinone radical, which can react with oxygen to form superoxide radicals. The production of ROS and oxidative stress can have both beneficial and detrimental effects on cellular processes, depending on the concentration and duration of exposure.
Biochemical and Physiological Effects:
DMNQ has been shown to induce oxidative stress in cells and tissues, leading to the activation of stress response pathways and the production of antioxidant enzymes. DMNQ has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumor cells in vitro. However, high concentrations of DMNQ can cause cytotoxicity and cell death in normal cells. DMNQ has also been shown to induce mitochondrial dysfunction and alter cellular metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
DMNQ has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high purity. It is also a redox-active compound that can induce oxidative stress in cells and tissues, making it a useful tool for studying the effects of oxidative stress on cellular processes. However, DMNQ has some limitations for lab experiments. It can be cytotoxic at high concentrations, which can limit its use in certain experiments. Additionally, the production of ROS and oxidative stress can have non-specific effects on cellular processes, making it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on DMNQ. One area of interest is the development of DMNQ-based therapies for cancer. DMNQ has been shown to induce apoptosis in cancer cells and inhibit tumor growth in vitro, making it a potential candidate for cancer treatment. Another area of interest is the use of DMNQ as an electron acceptor in dye-sensitized solar cells. DMNQ has been shown to have high efficiency as an electron acceptor, making it a promising candidate for improving the performance of solar cells. Additionally, further research is needed to understand the mechanisms underlying the effects of DMNQ on cellular processes and to develop more specific tools for studying oxidative stress in cells and tissues.
Méthodes De Synthèse
DMNQ can be synthesized by reacting 2-methoxy-1,4-naphthoquinone with piperidine and N-methylacetamide in the presence of a catalyst such as zinc chloride. This method yields DMNQ in high purity and can be easily scaled up for larger quantities.
Propriétés
IUPAC Name |
N-(1,4-dioxo-3-piperidin-1-ylnaphthalen-2-yl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-12(21)19(2)15-16(20-10-6-3-7-11-20)18(23)14-9-5-4-8-13(14)17(15)22/h4-5,8-9H,3,6-7,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIHPOWCBOTWCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=C(C(=O)C2=CC=CC=C2C1=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1,4-dioxo-3-(piperidin-1-yl)-1,4-dihydronaphthalen-2-yl]-N-methylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-ethylphenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione](/img/structure/B5208340.png)
![2-phenoxy-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}butanamide](/img/structure/B5208341.png)
![N-(2-{[4-(aminosulfonyl)phenyl]amino}-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl)propanamide hydrobromide](/img/structure/B5208342.png)
![1-(1-benzyl-4-piperidinyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylmethanamine](/img/structure/B5208347.png)
![2-{2-[4-(4-butoxybenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B5208356.png)
![2,2'-[methylenebis(4,5-dimethoxy-2,1-phenylene)]bis(N,N-dimethylacetamide)](/img/structure/B5208365.png)
![3-{[6-(benzylamino)-7-nitro-2,1,3-benzoxadiazol-4-yl]amino}phenol](/img/structure/B5208371.png)
![1-benzyl-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5208378.png)

![2,2'-oxybis[N'-(2-thienylmethylene)acetohydrazide]](/img/structure/B5208391.png)
![2-{[5-(2-fluorophenyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5208412.png)

![1,3-dioxo-2-[4-(4-phenyl-2-quinazolinyl)phenyl]-5-isoindolinecarboxylic acid](/img/structure/B5208425.png)
